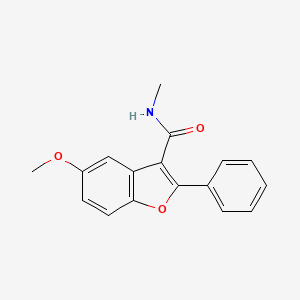

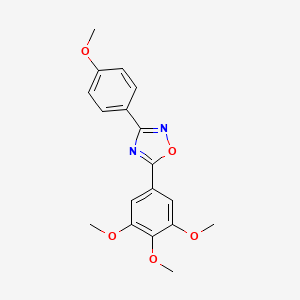

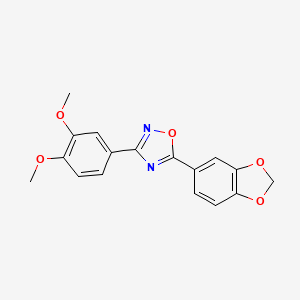

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide, often involves strategies that allow for the introduction of functional groups conducive to desired biological activities. Techniques include the formation of benzofuran cores via cyclization processes and subsequent functionalization. For example, the use of Weinreb amides or N-methoxy-N-methylamides as intermediates in organic synthesis has been highlighted for the efficient synthesis of complex molecules (Khalid, Mohammed, & Kalo, 2020).

Molecular Structure Analysis

Benzofuran derivatives exhibit a wide range of biological and pharmacological applications, attributed to their unique structural features. These features include the benzofuran scaffold, which is prevalent in both natural products and synthetic compounds. The presence of methoxy and carboxamide functional groups significantly influences the molecule's reactivity and interaction with biological targets (Hiremathad et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzofuran derivatives encompasses a variety of reactions, including nucleophilic substitutions and electrophilic additions, which are central to modifying the core structure for specific biological functions. The introduction of substituents like methoxy and N-methyl groups can alter the electron density and steric hindrance, influencing the compound's overall chemical properties and reactivity (Patil, Asrondkar, & Pande, 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel Benzofuran Derivatives : A series of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).

5-Lipoxygenase Inhibitory Activities : 2-Substituted benzofuran hydroxyamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activities, demonstrating potent in vitro and in vivo enzyme inhibition. Substituents enhancing lipophilicity near the benzofuran nucleus increased inhibitor potency (Ohemeng et al., 1994).

Antimicrobial Screening of Azetidinone Derivatives : A series of benzofuran-2-yl derivatives integrated with quinoline, pyrazole, and azetidinone moieties were synthesized and showed significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Neuroprotective and Antioxidant Effects : Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Specific substitutions at the benzofuran moiety were found important for exerting neuroprotective action against excitotoxic damage and scavenging ROS, indicating potential therapeutic applications for neurodegenerative diseases (Cho et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit various biological activities. For example, they have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have been found to have dramatic anticancer activities .

Orientations Futures

Benzofuran compounds, including “5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide”, have potential applications in many aspects due to their strong biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

Propriétés

IUPAC Name |

5-methoxy-N-methyl-2-phenyl-1-benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-17(19)15-13-10-12(20-2)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLAKBPROWKMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)

![4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)